4-Amino-3-bromo-5-iodobenzoic acid
Description
4-Amino-3-bromo-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids. It is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H5BrINO2 |
|---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
4-amino-3-bromo-5-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) |
InChI Key |
NTSQWQFKOZFZPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-5-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of bromine and iodine in the presence of catalysts or specific solvents to achieve selective halogenation.
Industrial Production Methods
Industrial production of 4-Amino-3-bromo-5-iodobenzoic acid may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and iodo) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Products: Derivatives with different functional groups replacing the halogens.
Oxidation Products: Nitro derivatives.
Reduction Products: Amines.
Coupling Products: Complex organic molecules with extended conjugation.
Scientific Research Applications
4-Amino-3-bromo-5-iodobenzoic acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of diagnostic agents and therapeutic compounds.
Industry: In the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-iodobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 4-Amino-3-bromo-5-iodobenzoic acid ethyl ester
- 3-Bromo-4-iodobenzoic acid
Uniqueness
4-Amino-3-bromo-5-iodobenzoic acid is unique due to the presence of both amino and halogen substituents, which provide a combination of reactivity and functionality not commonly found in other compounds. This makes it a valuable intermediate for the synthesis of a wide range of complex organic molecules.
Biological Activity
4-Amino-3-bromo-5-iodobenzoic acid (ABIBA) is a halogenated aromatic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-Amino-3-bromo-5-iodobenzoic acid consists of an amino group, bromine, and iodine substituents on a benzoic acid framework. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
The biological activity of ABIBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance the compound's binding affinity towards these targets, which may lead to the following effects:
- Inhibition of Enzyme Activity : ABIBA may act as an enzyme inhibitor, interfering with metabolic pathways.
- Modulation of Receptor Signaling : The compound can influence receptor activity, potentially affecting neurotransmitter systems.
Biological Activity Studies
Research has demonstrated various biological effects associated with ABIBA. Below are key findings from relevant studies:
In Vitro Studies
- Enzyme Inhibition : ABIBA has been shown to inhibit specific enzymes involved in metabolic processes, which can be crucial for drug development targeting metabolic disorders.
- Antimicrobial Activity : Studies indicate that ABIBA exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections .
In Vivo Studies
- Efficacy in Animal Models : In a study involving BALB/c mice infected with Mycobacterium tuberculosis, ABIBA was administered at doses of 100 mg/kg and 200 mg/kg. The results indicated that while the compound was tolerated well, it did not demonstrate significant efficacy in reducing bacterial lung burdens compared to standard treatments like rifampin and ethambutol .
- Pharmacokinetics : The pharmacokinetic profile showed that ABIBA maintained plasma concentrations above the minimum inhibitory concentration (MIC) for extended periods, yet this did not translate into effective treatment outcomes in vivo .
Data Table: Summary of Biological Activities
Case Study 1: Antimicrobial Testing
In vitro testing on various bacterial strains revealed that ABIBA exhibited varying degrees of inhibition, particularly against Gram-positive bacteria. This study underscores the potential use of ABIBA as a lead compound in antibiotic development.
Case Study 2: Pharmacological Profiling
A detailed pharmacological profiling study assessed the interaction of ABIBA with neurotransmitter receptors. It was found to have moderate binding affinity for serotonin receptors, indicating possible applications in psychiatric disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
